Isovaleric Acid

Catalog No.
S530983
CAS No.
503-74-2
M.F
C5H10O2
M. Wt
102.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isovaleric Acid

CAS Number

503-74-2

Product Name

Isovaleric Acid

IUPAC Name

3-methylbutanoic acid

Molecular Formula

C5H10O2

Molecular Weight

102.13 g/mol

InChI

InChI=1S/C5H10O2/c1-4(2)3-5(6)7/h4H,3H2,1-2H3,(H,6,7)

InChI Key

GWYFCOCPABKNJV-UHFFFAOYSA-N

SMILES

Array

solubility

SOL IN 24 PARTS WATER; SOL IN ALCOHOL, ETHER, CHLOROFORM
In water, 4.07X10+4 mg/l at 20 °C
40.7 mg/mL
soluble in alcohol, ether and wate

Synonyms

Isovaleric acid; Isobutyl formic acid; Isobutylformic acid; Isopentanoic acid;

Canonical SMILES

CC(C)CC(=O)O

The exact mass of the compound Isovaleric acid is 102.07 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 40700 mg/l (at 20 °c)0.40 m40.7 mg/ml at 20 °csol in 24 parts water; sol in alcohol, ether, chloroformin water, 4.07x10+4 mg/l at 20 °c40.7 mg/mlsoluble in alcohol, ether and water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62783. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Valerates - Pentanoic Acids - Supplementary Records. It belongs to the ontological category of methylbutyric acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Branched fatty acids [FA0102]. However, this does not mean our product can be used or applied in the same or a similar way.

Isovaleric acid (3-methylbutanoic acid) is a five-carbon branched-chain fatty acid (BCFA) widely utilized as a critical precursor in industrial synthesis. Characterized by a boiling point of 176.5 °C and a melting point of -29.3 °C, this colorless liquid is highly valued for its unique steric properties and volatility [1]. In procurement contexts, it is primarily sourced as a foundational building block for high-fidelity flavor and fragrance esters, a stabilizing monomer for synthetic polyol ester lubricants, and an active intermediate in pharmaceutical and agricultural formulations. Unlike straight-chain short-chain fatty acids, its branched methyl group imparts distinct thermodynamic, olfactory, and biological signaling properties that drive its selection in specialized manufacturing workflows [2].

Substituting isovaleric acid with its straight-chain isomer, valeric acid, or the shorter branched isobutyric acid fundamentally compromises downstream product performance. In esterification, valeric acid lacks the steric hindrance provided by the 3-methyl group, resulting in esters that are significantly more susceptible to nucleophilic hydrolysis and thermal degradation in lubricant applications [1]. Furthermore, in flavor and fragrance synthesis, valerate esters retain harsh, fatty, and cheese-like olfactory off-notes, whereas isovalerates deliver clean, sweet fruity profiles . Attempting to use isobutyric acid alters the lipophilicity and boiling point (155 °C vs. 176.5 °C), disrupting the viscosity index of synthetic oils and the volatility retention of perfumes, making these analogs non-interchangeable for strict procurement specifications.

Steric Enhancement of Ester Hydrolytic Stability

When formulated into polyol esters for synthetic base oils, the branched 3-methyl structure of isovaleric acid provides critical steric shielding to the ester carbonyl carbon. Compared to straight-chain valeric acid, this steric hindrance significantly reduces the rate of nucleophilic attack by water, resulting in superior hydrolytic and thermal stability [1]. This structural feature prevents premature fluid degradation in high-moisture or high-temperature industrial environments.

Evidence DimensionEster Hydrolytic Resistance
Target Compound DataIsovalerate esters (sterically shielded carbonyl)
Comparator Or BaselineValerate esters (unshielded linear chain)
Quantified DifferenceSignificantly lower hydrolysis rate and higher thermal stability for isovalerates
ConditionsPolyol ester synthetic lubricant formulations

Buyers formulating premium synthetic lubricants or plasticizers must select the branched isomer to prevent equipment corrosion and fluid breakdown.

Esterification Odor Profile and Precursor Fidelity

In the synthesis of volatile esters for the flavor and fragrance industry, the choice of the C5 acid precursor fundamentally alters the final olfactory profile. While straight-chain valerates (from valeric acid) carry harsh, fatty, and cheese-like undertones, isovalerates (from isovaleric acid) yield smooth, sweet fruity notes such as apple and pineapple. The branched structure eliminates the aggressive off-notes, making isovaleric acid the mandatory precursor for high-fidelity fruit flavorings.

Evidence DimensionOlfactory Profile of Ester Derivatives
Target Compound DataIsovalerate esters (smooth, sweet fruity notes)
Comparator Or BaselineValerate esters (fruity with harsh, fatty/cheesy undertones)
Quantified DifferenceElimination of fatty/cheesy off-notes in the final esterified product
ConditionsFlavor and fragrance formulation (e.g., isoamyl isovalerate vs. amyl valerate)

Flavorists and perfumers must procure isovaleric acid to achieve clean, realistic fruit profiles without the contaminating off-notes of linear valerates.

Boiling Point and Distillation Energy Efficiency

The branched carbon chain of isovaleric acid reduces intermolecular van der Waals forces compared to its linear isomer, resulting in a significantly lower boiling point. Isovaleric acid boils at 176.5 °C, which is nearly 10 °C lower than valeric acid (186.1 °C)[1]. This measurable difference in volatility directly impacts downstream processing, requiring less thermal energy for distillation, purification, and recovery during large-scale chemical synthesis.

Evidence DimensionBoiling Point (Volatility)
Target Compound DataIsovaleric acid (176.5 °C)
Comparator Or BaselineValeric acid (186.1 °C)
Quantified Difference9.6 °C lower boiling point for the branched isomer
ConditionsStandard atmospheric pressure (101 kPa)

Manufacturers can lower energy consumption and reduce thermal degradation risks during distillation by utilizing the more volatile branched isomer.

Bactericidal Efficacy and Gut Microbiota Modulation

As a branched-chain fatty acid (BCFA), isovaleric acid provides distinct biological signaling mechanisms not present in straight-chain short-chain fatty acids (SCFAs). In vivo studies demonstrate that isovaleric acid specifically activates protein kinase A (PKA) signaling in the colon, leading to the relaxation of smooth muscle cells [1]. Furthermore, it serves as a specific marker of protein fermentation, offering targeted modulation of gut motility and microbiota that linear butyric or valeric acids cannot replicate.

Evidence DimensionColonic Receptor Activation
Target Compound DataIsovaleric acid (Activates PKA signaling)
Comparator Or BaselineStraight-chain SCFAs (Lack specific PKA-mediated smooth muscle relaxation)
Quantified DifferenceUnique activation of PKA pathways regulating colonic motility
ConditionsIn vivo gut models / animal feed supplementation

Procurement teams sourcing advanced feed additives can leverage isovaleric acid to specifically target gut motility and protein metabolism pathways.

Synthesis of High-Fidelity Flavor and Fragrance Esters

Driven by the clean olfactory profile of its ester derivatives, isovaleric acid is the preferred precursor for synthesizing fruit flavors (e.g., isoamyl isovalerate) and perfumes, avoiding the fatty off-notes of straight-chain analogs .

Formulation of Hydrolytically Stable Synthetic Lubricants

The steric hindrance provided by the branched methyl group makes isovaleric acid an essential monomer for polyol esters used in aviation and industrial synthetic lubricants, where resistance to nucleophilic hydrolysis is critical [1].

Advanced Animal Feed Additives for Gut Health

Utilized as a specialized branched-chain fatty acid supplement, isovaleric acid modulates gut motility via PKA signaling activation, offering targeted microbiome and metabolic benefits superior to generic straight-chain SCFA blends [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Isopentanoic acid is a colorless liquid with a penetrating odor. It is slightly soluble in water. It is corrosive to metals and to tissue.
Liquid
Liquid with a disagreeable odor like rancid cheese; [Merck Index] Clear colorless liquid with a disagreeable odor; [CHEMINFO]
colourless to pale yellow liquid with a disagreeable, rancid, cheese-like odou

Color/Form

Colorless liquid

XLogP3

1.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

102.068079557 Da

Monoisotopic Mass

102.068079557 Da

Boiling Point

176.5 °C @ 760 MM HG
175.00 to 177.00 °C. @ 760.00 mm Hg

Flash Point

70 °C

Heavy Atom Count

7

Taste

ACID TASTE

Density

0.931 @ 20 °C/4 °C
0.923-0.928

LogP

1.16
1.16 (LogP)
1.16
Log Kow = 1.16

Odor

DISAGREEABLE, RANCID-CHEESE ODOR

Odor Threshold

Odor Threshold Low: 0.0015 [ppm]
Odor Threshold High: 0.72 [ppm]
Odor threshold from CHEMINFO

Decomposition

When heated to decomposition it emits acrid smoke and fumes.

Appearance

Solid powder

Melting Point

-29.3 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1BR7X184L5

GHS Hazard Statements

Aggregated GHS information provided by 1763 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (83.83%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

(14)C-LABELED ISOVALERIC ACID ADMIN ORALLY TO RATS SHOWED ISOPROPYL GROUP WAS MORE EFFICIENTLY UTILIZED FOR CHOLESTEROL SYNTH THAN CARBOXYL GROUPS, & ALSO MORE EFFICIENTLY UTILIZED THAN FATTY ACID SYNTH. CLEAVAGE OF ACID INTO 2 FRAGMENTS OCCURS BEFORE CHOLESTEROL SYNTH. (14)C-LABELED ISOVALERIC ACID ADMIN ORALLY TO RATS APPEARS TO ENHANCE THE INCORPORATION OF CARBON DIOXIDE INTO CHOLESTEROL.
All liver mitochondrial preparations were affected by 1.19 mM isovalerate. Isovaleryl CoA is a potent inhibitor of succinate:CoA ligase (SCL) with positive cooperativity and half-maximal inhibition at 273 +/-11 uM isovaleryl CoA. The investigators suggested that inhibition of the citric acid cycle at the SCL step may be a general mechanism of organic acid toxicity to mitochondria.

Vapor Pressure

0.44 [mmHg]
0.44 mm Hg at 25 °C

Pictograms

Corrosive

Other CAS

503-74-2
35915-22-1
92634-50-9

Absorption Distribution and Excretion

It is readily absorbed from the gastrointestinal tract in man.

Metabolism Metabolites

In contrast to valeric acid, isovaleric acid is ketogenic. ...Is metabolized by the liver to give two- and three-carbon fragments. The isopropyl fragment of isovaleric acid is readily converted to acetoacetate and is an efficient source of carbon atoms for fatty acid and cholesterol synthesis. Isovaleric acid ... has been identified in the fermentative organs of ruminant animals.
Isovaleric acid is an intermediate in leucine metabolism. High blood concentrations of isovaleric acid occur in patients with the clinical disorder "isovaleric acidemia." This is a genetic defect of leucine metabolism in which the enzyme isovaleryl-coenzyme A dehydrogenase is inhibited or absent. The disease is characterized by episodic acidosis, slight mental retardation, and an unpleasant body odor.
RATS RECEIVING LABELED ISOVALERIC ACID EXCRETED NONRADIOACTIVE ISOVALTHINE.
Isovalerate given iv to normal rats was rapidly metabolized, with a 50% decr in plasma concn after 11 min, and this time was shortened to 5 min by the simultaneous admin of glycine. The hypoglycin metabolite methylenecyclopropylacetate-CoA inhibited butyryl-CoA dehydrogenase and isovaleryl-CoA dehydrogenase in liver.
Gas chromatographic and mass spectrometric parameters of isovaleryl-beta-D-glucuronide, a new metabolite in the urine of patients with isovaleric acidemia, were presented. The significance of this metabolite for the detoxication of isovalerate in isovaleric acid media is discussed.

Wikipedia

3-Methylbutanoic acid
Isovaleric_acid

Use Classification

Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

CALDWELL, US PATENT 2,484,486 (1949 TO KODAK); GUSTAK, SAJKO, ARKIV KEMI 24, 11 (1952); CA 49, 163E (1955); L'VOV ET AL, ZH PRIKL KIM 35, 700 (1962).
With other valeric acids, by distillation from valerian, by oxidation of isoamyl alcohol.
Oxidation of isovaleradehyde.

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Butanoic acid, 3-methyl-: ACTIVE
"VALERIC" ACID OF COMMERCE IS ISOVALERIC ACID.
OF THE 3 POSSIBLE ISOMERS OF N-VALERIC ACID, ONLY ISOVALERIC ACID FINDS EXTENSIVE APPLICATION IN FLAVORING. ... REPORTED USES /IN/ NON-ALCOHOLIC BEVERAGES: 1.2 PPM; ICE CREAMS, ICES: 14 PPM; CANDY: 12 PPM; BAKED GOODS: 5.5 PPM; CHEESE: 2.4 PPM.

Analytic Laboratory Methods

Volatile fatty acids were determined by gas chromatography after a rapid distillation of wastes.
A gas chromatogaphic method for the determination of lower fatty acids as odor pollutants was discussed.
Determination of volatile fatty acids and lactic acids in silage by improved gas liquid chromatography was discussed.
Samples were collected using 1% Sr(OH)2 coated on glass beads. The lower fatty acids (C2-C5) trapped on the adsorbent were regenerated with formic acid-aq soln in the gas phase under nitrogen carrier gas flow and were detected with a flame ionization detector. The minimum detectable concn was 0.5 part/trillion for isovaleric acids.
The C2-C5 fatty acids were determined in ambient air near and in exhaust gases of some odor sources by gas-chromatographic method. The sample vol was greater than 0.4 L and the detection limit was 0.5 ppb.

Storage Conditions

KEEP TIGHTLY CLOSED.

Dates

Last modified: 08-15-2023
1: Szczesniak O, Hestad KA, Hanssen JF, Rudi K. Isovaleric acid in stool correlates with human depression. Nutr Neurosci. 2016 Sep;19(7):279-83. doi: 10.1179/1476830515Y.0000000007. Epub 2015 Feb 24. PubMed PMID: 25710209.
2: Shigematsu Y, Sudo M, Momoi T, Inoue Y, Suzuki Y, Kameyama J. Changing plasma and urinary organic acid levels in a patient with isovaleric acidemia during an attack. Pediatr Res. 1982 Sep;16(9):771-5. PubMed PMID: 7133811.
3: Arthur K, Hommes FA. Simple isotope dilution assay for propionic acid and isovaleric acid. J Chromatogr B Biomed Appl. 1995 Nov 3;673(1):132-5. PubMed PMID: 8925066.
4: Menashe I, Abaffy T, Hasin Y, Goshen S, Yahalom V, Luetje CW, Lancet D. Genetic elucidation of human hyperosmia to isovaleric acid. PLoS Biol. 2007 Oct 30;5(11):e284. PubMed PMID: 17973576; PubMed Central PMCID: PMC2043052.
5: Ackman RG. Birthweights in the Faroe Islands: possible role of isovaleric acid. J Intern Med. 1989 Feb;225(2):73-5. Review. PubMed PMID: 2646392.
6: Griff IC, Reed RR. The genetic basis for specific anosmia to isovaleric acid in the mouse. Cell. 1995 Nov 3;83(3):407-14. PubMed PMID: 8521470.
7: Thierry A, Maillard MB, Yvon M. Conversion of L-leucine to isovaleric acid by Propionibacterium freudenreichii TL 34 and ITGP23. Appl Environ Microbiol. 2002 Feb;68(2):608-15. PubMed PMID: 11823198; PubMed Central PMCID: PMC126662.
8: Loots DT, Mienie LJ, Erasmus E. Amino-acid depletion induced by abnormal amino-acid conjugation and protein restriction in isovaleric acidemia. Eur J Clin Nutr. 2007 Nov;61(11):1323-7. Epub 2007 Feb 7. PubMed PMID: 17299485.
9: Murata Y, Okutani F, Nakahira M, Ushida T, Ikemoto T, Yokoe I, Takeda T, Kaba H, Tani T, Ogawa Y. Effects of olfactory stimulation with isovaleric acid on brain activation in informed and naïve conditions: a functional MRI study. Auris Nasus Larynx. 2007 Dec;34(4):465-9. Epub 2007 May 3. PubMed PMID: 17481839.
10: ZABIN I, BLOCH K. The utilization of isovaleric acid for the synthesis of cholesterol. J Biol Chem. 1950 Jul;185(1):131-8. PubMed PMID: 15436483.
11: Britz ML, Wilkinson RG. Partial purification and characterization of two enzymes involved in isovaleric acid synthesis in Clostridium bifermentans. J Gen Microbiol. 1983 Oct;129(10):3227-37. PubMed PMID: 6655460.
12: Ribeiro CA, Balestro F, Grando V, Wajner M. Isovaleric acid reduces Na+, K+-ATPase activity in synaptic membranes from cerebral cortex of young rats. Cell Mol Neurobiol. 2007 Jun;27(4):529-40. Epub 2007 Mar 30. PubMed PMID: 17394058.
13: Pourtier L, Sicard G. Comparison of the sensitivity of C57BL/6J and AKR/J mice to airborne molecules of isovaleric acid and amyl acetate. Behav Genet. 1990 Jul;20(4):499-509. PubMed PMID: 2175173.
14: Loots DT. Abnormal tricarboxylic acid cycle metabolites in isovaleric acidaemia. J Inherit Metab Dis. 2009 Jun;32(3):403-11. doi: 10.1007/s10545-009-1071-6. Epub 2009 Apr 5. PubMed PMID: 19343532.
15: Lu R, Meng H, Gao X, Xu L, Feng X. Effect of non-surgical periodontal treatment on short chain fatty acid levels in gingival crevicular fluid of patients with generalized aggressive periodontitis. J Periodontal Res. 2014 Oct;49(5):574-83. PubMed PMID: 25340203.
16: Ribeiro CA, Leipnitz G, Amaral AU, de Bortoli G, Seminotti B, Wajner M. Creatine administration prevents Na+,K+-ATPase inhibition induced by intracerebroventricular administration of isovaleric acid in cerebral cortex of young rats. Brain Res. 2009 Mar 25;1262:81-8. doi: 10.1016/j.brainres.2009.01.005. Epub 2009 Jan 13. PubMed PMID: 19210957.
17: Koopman HN, Iverson SJ, Read AJ. High concentrations of isovaleric acid in the fats of odontocetes: variation and patterns of accumulation in blubber vs. stability in the melon. J Comp Physiol B. 2003 Apr;173(3):247-61. Epub 2003 Mar 8. PubMed PMID: 12743728.
18: Bergen BJ, Stumpf DA, Haas R, Parks JK, Eguren LA. A mechanism of toxicity of isovaleric acid in rat liver mitochondria. Biochem Med. 1982 Apr;27(2):154-60. PubMed PMID: 7082321.
19: GRISEBACH H, ACHENBACH H. [On the origin of isovaleric acid in magnamycin]. Experientia. 1963 Jan 15;19:6-7. German. PubMed PMID: 13950567.
20: Lehnert W. Excretion of N-isovalerylglutamic acid in isovaleric acidemia. Clin Chim Acta. 1981 Oct 26;116(2):249-52. PubMed PMID: 7296890.

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